3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Overview
Description
3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-5-(pyridin-2-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
- 3,3-dimethyl-5-(pyridin-4-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Uniqueness
The uniqueness of 3,3-dimethyl-5-(pyridin-3-yl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one lies in its specific structural configuration, which can result in distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
3,3-dimethyl-5-pyridin-3-yl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-18-22(20(27)13-24)21-17-8-4-3-6-15(17)9-10-19(21)26-23(18)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXLOOHPFLBWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CN=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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